

Application Notes and Protocols: Structural Elucidation of Calcium Fructoborate using NMR Spectroscopy

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Compound of Interest

Compound Name: Calcium fructoborate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quality control of **calcium fructoborate**. Detailed experimental protocols for both liquid-state and solid-state NMR are presented, along with key quantitative data and visualizations to aid in the analysis and interpretation of results.

Introduction

Calcium fructoborate is a complex of calcium, fructose, and boron that is of interest in the fields of nutrition and drug development. Its structural characterization is crucial for understanding its chemical properties, stability, and biological activity. NMR spectroscopy is a powerful analytical technique for elucidating the structure of **calcium fructoborate** in both solid and solution states.^{[1][2]} It allows for the identification and quantification of the different chemical species present in equilibrium, including the mono- and di-ester complexes of fructoborate, as well as free fructose and borate.^{[1][3]}

This document outlines the standardized procedures for acquiring and interpreting ^1H , ^{13}C , and ^{11}B NMR spectra of **calcium fructoborate**, providing researchers with the necessary tools for its comprehensive analysis.

Synthesis of Calcium Fructoborate

A common method for the synthesis of **calcium fructoborate** involves the reaction of D-fructose, boric acid, and calcium carbonate in an aqueous solution.[4][5]

Protocol for Synthesis:

- Dissolve 2.16 g (12 mmol) of D-fructose in 10 mL of distilled water at room temperature.[4]
- To this solution, add 0.372 g (6 mmol) of boric acid and stir until it is fully dissolved.[4]
- Slowly add 0.246 g (2.46 mmol) of calcium carbonate in small portions to the fructose-borate solution, under constant stirring.[4]
- After the evolution of carbon dioxide has ceased, add 40 mL of acetone to the reaction mixture. This will cause a colorless oil to separate at the bottom of the vessel.[5]
- Separate the lower oily layer, which contains the crude **calcium fructoborate** complex, using a separatory funnel.[5]
- Treat the oily layer again with 40 mL of acetone. Upon standing for approximately one hour, crystallization can be induced by scratching with a glass rod, leading to the formation of a white crystalline solid.[5]
- Filter the solid product, wash with small portions of acetone, and air-dry.[5]

NMR Spectroscopy Analysis

Liquid-State NMR Spectroscopy

Sample Preparation:

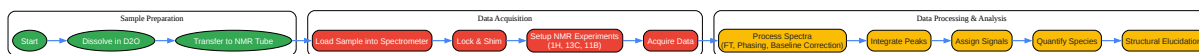
- Dissolve the **calcium fructoborate** sample in Deuterium Oxide (D_2O , 99.9% D).[3] No pH adjustment is typically necessary.[1]

Instrumentation:

- A 300 MHz (or higher) NMR spectrometer equipped with a 5mm broadband probe is suitable for these analyses.[3]

Experimental Protocols:

A general workflow for the NMR analysis is depicted below.



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Caption: Experimental workflow for NMR analysis of **calcium fructoborate**.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of **calcium fructoborate** in D₂O is complex due to the presence of multiple tautomers of fructose and their borate esters, leading to significant signal overlap.[6] For this reason, detailed assignment is challenging and often not reported.[6] However, the spectrum can be used for quantitative purposes in combination with other analytical techniques.

- Pulse Angle: 30°[3]
- Relaxation Delay: 2 seconds[3]
- Acquisition Time: ~4.4 seconds[3]
- Spectral Width: ~7.2 kHz[3]
- Number of Scans: 128[3]

¹³C NMR Spectroscopy:

¹³C NMR is a key technique for characterizing the different forms of fructose within the complex. The coordination of fructose to the borate center results in a downfield shift of the corresponding carbon signals.[3]

- Pulse Angle: 30°[3]
- Relaxation Delay: 5 seconds[3]
- Acquisition Time: ~0.96 seconds[3]
- Spectral Width: ~25 kHz[3]
- Number of Pulses: 10,000-12,000[3]
- Decoupling: Inverse-gated proton decoupling for quantitative analysis.[1]

¹¹B NMR Spectroscopy:

¹¹B NMR is essential for identifying and quantifying the different borate species in the sample.

- Pulse Angle: 45°[3]
- Relaxation Delay: 0.2 seconds[3]
- Acquisition Time: ~80 ms[3]
- Spectral Width: ~100 kHz[3]
- Number of Pulses: 1024[3]
- Decoupling: Inverse-gated proton decoupling.[1]

Solid-State NMR Spectroscopy

Sample Preparation:

- The powdered **calcium fructoborate** sample is packed into a 7mm MAS rotor.[1]

Instrumentation:

- A solid-state NMR spectrometer, for instance, a Varian UnityPlus-200, equipped with a CP-MAS probe is used.[1]

Experimental Protocols:

^{13}C CP-MAS NMR Spectroscopy:

Cross-polarization magic-angle spinning (CP-MAS) is used to enhance the signal of the ^{13}C nuclei.

- MAS Speed: ~6 kHz[1]
- Contact Time: 1 ms (variable amplitude)[3]
- Relaxation Delay: 8 seconds[1]
- Acquisition Time: ~25.6 ms[1]
- Spectral Width: ~40 kHz[1]
- Number of Pulses: 4096[1]

^{11}B MAS NMR Spectroscopy:

- MAS Speed: ~6 kHz[1]
- Pulse: Central transition selective pulse[1]
- Relaxation Delay: 0.2 seconds[1]
- Acquisition Time: ~10.2 ms[1]
- Spectral Width: ~100 kHz[1]

Quantitative NMR Data

The following tables summarize the key quantitative NMR data for **calcium fructoborate** in D_2O .

Table 1: ^{11}B NMR Chemical Shifts of Borate Species

Borate Species	Chemical Shift (δ , ppm)
Free Boric Acid	0
Di-ester Complex	-9
Mono-ester Complex	-13
Data obtained from Nemzer et al.[3]	

Table 2: ^{13}C NMR Chemical Shifts of Fructose Moieties in **Calcium Fructoborate**

Carbon	Uncomplexed Fructose (ppm)	Complexed Fructose (ppm)
Anomeric (C-2) α -FF	~102	111 (multi-component)
Anomeric (C-2) β -FF	~105	104 (multi-component)
Anomeric (C-2) α/β -FP	~99	101 (multi-component)
C-3, C-4, C-5 (FF)	74-83	77.5, 84, 86 (multi-component)

A downfield shift of 2-6 ppm is observed for fructose carbons upon coordination to borate.[3]

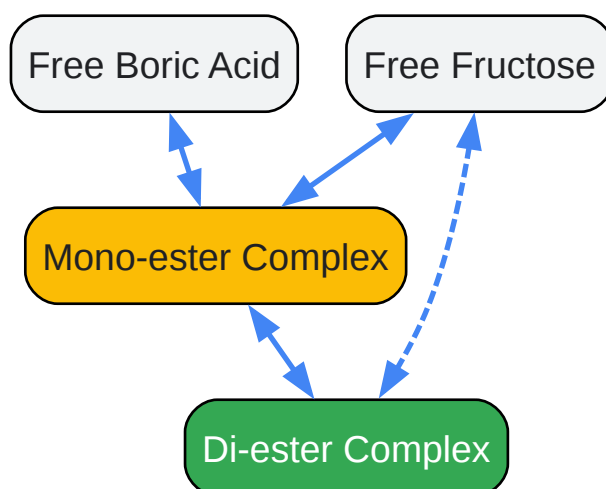
Data for uncomplexed fructose is for reference and can vary slightly based on conditions.

FF: Fructofuranose; FP:

Fructopyranose.[3]

Chemical Equilibrium in Solution

In an aqueous solution, **calcium fructoborate** exists in a dynamic equilibrium between different species. This equilibrium is crucial for its biological activity and stability.



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Caption: Chemical equilibrium of **calcium fructoborate** species in solution.

Disclaimer: The provided protocols and data are intended as a guide. Researchers should optimize experimental parameters for their specific instrumentation and research goals.

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